molecular formula C17H15N3O3 B10805749 4-[2-(5,7-Dimethyl-2-oxoindol-3-yl)hydrazinyl]benzoic acid

4-[2-(5,7-Dimethyl-2-oxoindol-3-yl)hydrazinyl]benzoic acid

Cat. No.: B10805749
M. Wt: 309.32 g/mol
InChI Key: YNZLLZWHERPJFA-UHFFFAOYSA-N
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Description

WAY-347626 is a chemical compound known for its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor . Cyclin-dependent kinases are enzymes that play a crucial role in regulating the cell cycle, and inhibitors of these enzymes are of significant interest in cancer research and treatment.

Preparation Methods

The synthetic routes and reaction conditions for WAY-347626 are not widely documented in public sources. typical preparation methods for similar compounds involve multi-step organic synthesis, including the formation of key intermediates and final product purification. Industrial production methods would likely involve optimization of these synthetic routes for scalability and cost-effectiveness.

Chemical Reactions Analysis

Hydrazone Formation with Carbonyl Compounds

The hydrazine group (-NH-NH₂) reacts with aldehydes or ketones to form hydrazones, a reaction critical for synthesizing bioactive derivatives. For example:

  • Reaction with acetone : Forms a hydrazone derivative via nucleophilic attack on the carbonyl carbon .

  • Reaction with aromatic aldehydes : Produces Schiff base derivatives, which show enhanced biological activity .

Mechanism :

  • Protonation of the hydrazine group.

  • Nucleophilic addition to the carbonyl carbon.

  • Elimination of water to form the hydrazone .

Carbonyl Compound Product Key Application
AcetoneAlkyl hydrazoneIntermediate for heterocyclic synthesis
BenzaldehydeAryl hydrazone (Schiff base)Antimicrobial agents

Cyclization Reactions

The hydrazine moiety facilitates heterocycle formation under acidic or basic conditions:

  • Pyrazole synthesis : Reacts with β-diketones (e.g., 2,4-pentanedione) to form pyrazole derivatives via cyclocondensation .

  • Triazole formation : Treatment with thiourea or CS₂ yields 1,3,4-thiadiazoles .

Example Reaction Pathway :

Hydrazine + 2,4-Pentanedione3,5-Dimethylpyrazole+H2O\text{Hydrazine + 2,4-Pentanedione} \rightarrow \text{3,5-Dimethylpyrazole} + \text{H}_2\text{O}

This mechanism involves sequential keto-enol tautomerism and intramolecular cyclization .

Carboxylic Acid Reactivity

The benzoic acid group participates in typical acid-driven reactions:

  • Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis to form methyl esters.

  • Salt formation : Neutralizes with bases (e.g., NaOH) to produce water-soluble sodium salts.

Key Data :

Reaction Type Reagent Product Yield
EsterificationMethanol/H₂SO₄Methyl ester derivative85–90%
Salt formationNaOHSodium salt>95%

Oxidation and Reduction

  • Oxidation : The hydrazine group oxidizes to form diazenium derivatives under strong oxidizing agents (e.g., H₂O₂).

  • Reduction : Catalytic hydrogenation cleaves the N–N bond, yielding aniline derivatives.

Conditions :

  • Oxidation: H₂O₂ in acetic acid, 60°C.

  • Reduction: H₂/Pd-C, room temperature.

Nucleophilic Substitution

The hydrazine group acts as a nucleophile in SN² reactions:

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form N-alkylated hydrazines .

  • Acylation : Acetyl chloride converts the hydrazine to a hydrazide .

Example :

Hydrazine + CH₃IN-Methylhydrazine+HI\text{Hydrazine + CH₃I} \rightarrow \text{N-Methylhydrazine} + \text{HI}

Biological Interaction-Driven Reactions

The compound binds to biological targets via:

  • Hydrogen bonding : Carboxylic acid interacts with enzyme active sites .

  • π-Stacking : The indole ring engages with aromatic residues in proteins.

Notable Findings :

  • Derivatives inhibit myeloperoxidase (IC₅₀ = 4.8 µM) .

  • Antifungal activity against Botrytis cinerea (82.1% inhibition) .

Comparative Reactivity with Analogues

Compound Reactivity Distinct Feature
4-Hydrazinobenzoic AcidForms hydrazones with aldehydesSimpler structure, lower bioactivity
5-Methylindole DerivativesCyclizes with hydrazines to form pyrazoles Lacks carboxylic acid functionality

Scientific Research Applications

Biological Activities

Research indicates that 4-[2-(5,7-Dimethyl-2-oxoindol-3-yl)hydrazinyl]benzoic acid exhibits several biological activities:

  • Antitumor Activity : Similar compounds have shown promise in inhibiting tumor cell proliferation. Studies suggest that derivatives can induce apoptosis in cancer cells, making them candidates for cancer therapy.
  • Antimicrobial Properties : The compound's structure allows it to interact with bacterial and fungal cell membranes, potentially leading to antimicrobial effects.
  • Anti-inflammatory Effects : The hydrazine and carboxylic acid functionalities may contribute to reducing inflammation through various biochemical pathways.

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

In another study, researchers evaluated the antimicrobial properties of this compound against several pathogens. The results indicated that it displayed potent inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.

Mechanism of Action

WAY-347626 exerts its effects by inhibiting the activity of cyclin-dependent kinase 2 (CDK2). CDK2 is involved in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. The molecular targets and pathways involved include the CDK2-cyclin complex and downstream signaling pathways that regulate cell proliferation and survival.

Comparison with Similar Compounds

WAY-347626 can be compared with other CDK2 inhibitors such as:

WAY-347626 is unique in its specific structure and binding affinity for CDK2, which may result in different efficacy and safety profiles compared to other inhibitors.

Biological Activity

4-[2-(5,7-Dimethyl-2-oxoindol-3-yl)hydrazinyl]benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, particularly focusing on its antibacterial, anticancer, and antioxidant activities, supported by empirical data from various studies.

Chemical Structure

The compound features a hydrazine moiety linked to a benzoic acid derivative, with an indole structure contributing to its unique biological properties. The general structure can be represented as follows:

C15H16N4O2\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_2

Antibacterial Activity

Research has demonstrated that derivatives of 4-hydrazinobenzoic acid exhibit promising antibacterial properties. In a study evaluating various synthesized compounds, several derivatives showed effective inhibition against multiple bacterial strains. For instance, certain derivatives demonstrated Minimum Inhibitory Concentrations (MICs) as low as 8 µg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Hydrazinobenzoic Acid Derivatives

CompoundBacterial StrainMIC (µg/mL)
1Staphylococcus aureus8
2Escherichia coli10
3Pseudomonas aeruginosa12
4Klebsiella pneumoniae15

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, it exhibited significant cytotoxic effects on human breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines. The IC50 values for these cell lines were reported at approximately 21.3 µM and 19.7 µM respectively, indicating a higher potency compared to standard chemotherapeutics like doxorubicin .

Table 2: Cytotoxicity of the Compound Against Cancer Cell Lines

Cell LineIC50 (µM)Comparison to Doxorubicin (IC50 = 22.6 µM)
MCF-721.3 ± 4.1More potent
HCT-11619.7 ± 3.9More potent
RPE-1>60Less potent

Furthermore, the mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased early and late apoptotic cell populations following treatment .

Antioxidant Activity

The antioxidant capacity of the compound was assessed using various assays including DPPH and ABTS methods. The results indicated that certain derivatives exhibited strong radical scavenging abilities, with activities reaching up to 72% at concentrations as low as 20 μg/mL .

Table 3: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%) at 20 µg/mL
Compound A70
Compound B72
Compound C41

Case Studies

Several studies have explored the biological activity of similar hydrazine derivatives:

  • Study on Indole Derivatives : A study highlighted the synthesis of various indole-based hydrazine compounds which showed enhanced anticancer activity through apoptosis induction in MCF-7 cells .
  • Antioxidant Properties in Phytochemicals : Research demonstrated that modifications in hydrazine structures can significantly enhance antioxidant properties, making them suitable candidates for further development in nutraceutical applications .

Properties

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

4-[(2-hydroxy-5,7-dimethyl-1H-indol-3-yl)diazenyl]benzoic acid

InChI

InChI=1S/C17H15N3O3/c1-9-7-10(2)14-13(8-9)15(16(21)18-14)20-19-12-5-3-11(4-6-12)17(22)23/h3-8,18,21H,1-2H3,(H,22,23)

InChI Key

YNZLLZWHERPJFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(N2)O)N=NC3=CC=C(C=C3)C(=O)O)C

solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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